molecular formula C10H5F7O B14057257 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one

3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14057257
M. Wt: 274.13 g/mol
InChI Key: KFQVQVWIODJODO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often uses reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed:

Scientific Research Applications

3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance binding affinity to enzymes and receptors, leading to potent biological effects. The trifluoromethyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Uniqueness: 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one stands out due to its multiple trifluoromethyl groups and the presence of both aromatic and ketone functionalities. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H5F7O

Molecular Weight

274.13 g/mol

IUPAC Name

3,3,3-trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H5F7O/c11-7-2-1-5(10(15,16)17)3-6(7)8(18)4-9(12,13)14/h1-3H,4H2

InChI Key

KFQVQVWIODJODO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CC(F)(F)F)F

Origin of Product

United States

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